Mepenzolate

Overview

Description

Mepenzolate is a quaternary ammonium compound that functions as an antimuscarinic agent. It is the methylated version of N-Methyl-3-piperidyl benzilate . This compound is primarily used to reduce gastric acid and pepsin secretion and to suppress spontaneous contractions of the colon .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mepenzolate can be synthesized through the esterification of 2-hydroxy-2,2-diphenylacetic acid with 1,1-dimethylpiperidinium . The reaction typically involves the use of carbonyldiimidazole as a coupling agent in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Mepenzolate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: this compound can undergo nucleophilic substitution reactions, where the quaternary ammonium group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives of this compound.

Scientific Research Applications

Mepenzolate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on muscarinic receptors and its role in modulating physiological processes.

Medicine: Investigated for its potential therapeutic effects in treating gastrointestinal disorders, chronic obstructive pulmonary disease, and diabetic wound healing

Industry: Utilized in the development of pharmaceuticals and as a component in certain industrial processes.

Mechanism of Action

Mepenzolate acts as a post-ganglionic parasympathetic inhibitor by specifically antagonizing muscarinic receptors . This leads to a decrease in gastric acid and pepsin secretion and suppression of spontaneous contractions of the colon . The molecular targets include muscarinic acetylcholine receptors M1 and M3 .

Comparison with Similar Compounds

Similar Compounds

- N-Methyl-3-piperidyl benzilate

- Atropine

- Scopolamine

Uniqueness

Mepenzolate is unique due to its specific antagonistic effects on muscarinic receptors, which result in reduced gastric acid and pepsin secretion and suppression of colon contractions . Unlike some other antimuscarinic agents, this compound has been shown to have beneficial effects in conditions like chronic obstructive pulmonary disease and diabetic wound healing .

Biological Activity

Mepenzolate, a muscarinic acetylcholine receptor antagonist, has garnered significant attention for its biological activities, particularly in the context of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and its potential in wound healing. This article delves into the compound's mechanisms of action, therapeutic effects, and relevant research findings.

This compound primarily acts as an antagonist to muscarinic acetylcholine receptors, specifically targeting the M2 and M3 subtypes. The binding affinities of this compound to these receptors are approximately for M2 and for M3 receptors . This antagonism leads to various physiological effects, including bronchodilation and modulation of inflammatory responses.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties, particularly in models of COPD. A study demonstrated that this compound administration resulted in a decrease in inflammatory markers and oxidative stress in lung tissues of mice subjected to elastase-induced pulmonary damage. Notably, this compound modulated the activity of NADPH oxidase and enhanced the expression of glutathione S-transferases (GSTs), which are crucial for reducing oxidative stress .

2. Bronchodilatory Effects

This compound has been shown to provide significant bronchodilation. In experimental settings, intratracheal administration of this compound was found to be more effective than oral or intravenous routes, requiring much lower doses to achieve therapeutic effects against pulmonary emphysema . The protective effects against airway resistance were also notable, with effective doses being significantly lower when administered intratracheally compared to other routes .

Table 1: Summary of Key Studies on this compound

Detailed Findings from Selected Studies

- Study on COPD : In a controlled experiment involving mice with induced COPD, this compound significantly decreased the total number of leukocytes and neutrophils in bronchoalveolar lavage fluid (BALF), indicating reduced pulmonary inflammation. Histopathological analyses revealed that this compound administration mitigated damage to alveolar walls caused by elastase treatment .

- Wound Healing : Another investigation highlighted this compound's role in promoting diabetic wound healing. The study measured wound closure rates and performed histomorphometric analyses, demonstrating that this compound effectively reduced inflammation and oxidative stress at the wound site .

Properties

Key on ui mechanism of action |

Mepenzolate is a post-ganglionic parasympathetic inhibitor. It specifically antagonizes muscarinic receptors. This leads to decreases in gastric acid and pepsin secretion and suppression of spontaneous contractions of the colon. |

|---|---|

CAS No. |

25990-43-6 |

Molecular Formula |

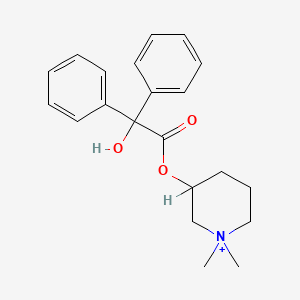

C21H26NO3+ |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

(1,1-dimethylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate |

InChI |

InChI=1S/C21H26NO3/c1-22(2)15-9-14-19(16-22)25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-8,10-13,19,24H,9,14-16H2,1-2H3/q+1 |

InChI Key |

GKNPSSNBBWDAGH-UHFFFAOYSA-N |

SMILES |

C[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |

Canonical SMILES |

C[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |

Key on ui other cas no. |

25990-43-6 |

physical_description |

Solid |

Related CAS |

76-90-4 (bromide) |

solubility |

6.27e-04 g/L |

Synonyms |

Cantil mepenzolate mepenzolate bromide mepenzolate bromide, (+-)-isomer mepenzolate iodide mepenzolic acid mepenzolic acid, bromine salt mepenzolic acid, bromine salt, 1-(methyl-(14)C)-labeled N-methyl-3-piperidylbenzilate methyl bromide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.